3-Methylundecane
Overview
Description
N-desmethyl Eletriptan is a metabolite of eletriptan, a drug primarily used for the treatment of migraines. It is formed from eletriptan mainly by the cytochrome P450 isoform CYP3A4 in human liver microsomes . The molecular formula of N-desmethyl Eletriptan is C21H24N2O2S, and it has a molecular weight of 368.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-desmethyl Eletriptan involves the demethylation of eletriptan. This process can be achieved through various chemical reactions, including the use of reagents such as tert-butyl nitrite under solvent-free conditions . The reaction typically involves the removal of a methyl group from the nitrogen atom in the eletriptan molecule.
Industrial Production Methods
Industrial production of N-desmethyl Eletriptan follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized to achieve high yields and purity levels, making the compound suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-desmethyl Eletriptan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert N-desmethyl Eletriptan back to eletriptan.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite for nitrosation, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of eletriptan, and substituted analogs of N-desmethyl Eletriptan .
Scientific Research Applications
N-desmethyl Eletriptan has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of eletriptan.
Biology: Investigated for its role in the metabolic pathways of eletriptan and its interactions with cytochrome P450 enzymes.
Medicine: Studied for its potential therapeutic effects and its role as a metabolite in the pharmacokinetics of eletriptan.
Industry: Used in the development of new pharmaceutical formulations and as a quality control standard in the production of eletriptan
Mechanism of Action
N-desmethyl Eletriptan exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D receptors. This binding leads to the constriction of cranial blood vessels and inhibition of trigeminal nerve activity, which are key mechanisms in the treatment of migraines . The compound’s interaction with these receptors helps alleviate migraine symptoms by reducing inflammation and vasodilation in the cranial arteries .
Comparison with Similar Compounds
Similar Compounds
Eletriptan: The parent compound from which N-desmethyl Eletriptan is derived.
Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action.
Rizatriptan: A triptan with a faster onset of action compared to eletriptan.
Zolmitriptan: Known for its various formulations, including nasal sprays and orally disintegrating tablets.
Uniqueness
N-desmethyl Eletriptan is unique due to its specific formation as a metabolite of eletriptan and its distinct interaction with cytochrome P450 enzymes. This uniqueness makes it an important compound for studying the metabolism and pharmacokinetics of eletriptan, as well as for developing new therapeutic strategies for migraine treatment .
Properties
IUPAC Name |
3-methylundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-6-7-8-9-10-11-12(3)5-2/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWVZNRDDOFEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862508 | |
Record name | 3-Methylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-43-3 | |
Record name | Undecane, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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